![molecular formula C11H14O4 B1351894 (4-Propoxyphenoxy)acetic acid CAS No. 713509-19-4](/img/structure/B1351894.png)
(4-Propoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Propoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .
Molecular Structure Analysis
The InChI code for “(4-Propoxyphenoxy)acetic acid” is 1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) . The Canonical SMILES is CCCOC1=CC=C(C=C1)OCC(=O)O .Physical And Chemical Properties Analysis
“(4-Propoxyphenoxy)acetic acid” has a molecular weight of 210.23 g/mol . The exact mass is 210.08920892 g/mol and the monoisotopic mass is 210.08920892 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Pharmaceutical Research: COX-2 Inhibition
(4-Propoxyphenoxy)acetic acid may be explored for its potential as a selective COX-2 inhibitor in pharmaceutical research. Similar phenoxy acetic acid derivatives have shown potent activity in this area, which is crucial for developing anti-inflammatory drugs .
Organic Synthesis: Precursor for Oxazolines
In organic chemistry, (4-Propoxyphenoxy)acetic acid could serve as a precursor for the synthesis of oxazolines, a class of heterocyclic compounds. These structures are valuable in various chemical reactions and pharmaceutical developments .
Proteomics Research: Biochemical Studies
As a biochemical, (4-Propoxyphenoxy)acetic acid can be used in proteomics research to study protein interactions and functions. It may act as a reagent or a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
The primary target of (4-Propoxyphenoxy)acetic acid is the Peroxisome proliferator-activated receptor delta (PPARD) . PPARD is a ligand-activated transcription factor that plays a crucial role in the regulation of cellular metabolism .
Mode of Action
(4-Propoxyphenoxy)acetic acid interacts with its target, PPARD, by binding to it . .
Biochemical Pathways
It’s worth noting that ppard, the compound’s target, is involved in various metabolic processes, including lipid metabolism and glucose homeostasis .
Pharmacokinetics
The pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), a class of drugs that (4-propoxyphenoxy)acetic acid may belong to, is best described by the ladme model . This model describes the Liberation, Absorption, Distribution, Metabolism, and Elimination of a drug .
properties
IUPAC Name |
2-(4-propoxyphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBDXUBFHRCQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406553 |
Source
|
Record name | (4-propoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
713509-19-4 |
Source
|
Record name | (4-propoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.